molecular formula C26H24N4O3 B12039247 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide

3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B12039247
M. Wt: 440.5 g/mol
InChI Key: BPAVXHHWFMZXSO-OGLMXYFKSA-N
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Description

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide is a complex organic compound that features an imidazole ring substituted with diphenyl groups and a hydrazide moiety linked to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide typically involves multi-step organic reactions. One common approach is the condensation of 4,5-diphenylimidazole with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as ceric ammonium nitrate, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide is unique due to its combination of an imidazole ring with diphenyl substitution and a hydrazide moiety linked to a methoxyphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

3-(4,5-diphenylimidazol-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C26H24N4O3/c1-33-23-16-19(12-13-22(23)31)17-28-29-24(32)14-15-30-18-27-25(20-8-4-2-5-9-20)26(30)21-10-6-3-7-11-21/h2-13,16-18,31H,14-15H2,1H3,(H,29,32)/b28-17+

InChI Key

BPAVXHHWFMZXSO-OGLMXYFKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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